3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dimethylamino group, a morpholinyl-cyclobutyl moiety, and a benzamide core. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholinyl group: This step involves the reaction of the cyclobutyl intermediate with morpholine under suitable conditions.
Attachment of the benzamide moiety: The final step involves the coupling of the morpholinyl-cyclobutyl intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}benzamide
- 3-(dimethylamino)-N-{[1-(pyrrolidin-4-yl)cyclobutyl]methyl}benzamide
Uniqueness
Compared to similar compounds, 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to the presence of the morpholinyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)16-6-3-5-15(13-16)17(22)19-14-18(7-4-8-18)21-9-11-23-12-10-21/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNPDDZRWGNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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